6-(2-Aminoethyl)naphthalene-2,3-diol
Description
6-(2-Aminoethyl)naphthalene-2,3-diol is a naphthalene derivative featuring hydroxyl groups at positions 2 and 3 and an aminoethyl substituent at position 5. While direct experimental data on this compound are scarce in the literature, its structural analogs and derivatives of naphthalene-2,3-diol (a key precursor) have been extensively studied. Naphthalene-2,3-diol is a versatile building block in organic synthesis, used to construct benzodioxanes, phenothiazines, and supramolecular cocrystals . The aminoethyl group in the target compound likely enhances its solubility and reactivity compared to unsubstituted naphthalene-2,3-diol, enabling applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6-(2-aminoethyl)naphthalene-2,3-diol |
InChI |
InChI=1S/C12H13NO2/c13-4-3-8-1-2-9-6-11(14)12(15)7-10(9)5-8/h1-2,5-7,14-15H,3-4,13H2 |
InChI Key |
JBZFXXIUSUKCMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1CCN)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)naphthalene-2,3-diol typically involves the aminomethylation of naphthalen-2-ol. This reaction can be carried out using formaldehyde and secondary aliphatic or heterocyclic diamines . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for 6-(2-Aminoethyl)naphthalene-2,3-diol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aminomethylation process to ensure high yield and purity of the product.
Chemical Reactions Analysis
Copper-Mediated Cyclization
A proposed mechanism involves:
-
Formation of copper(I)-acetylide (A) from terminal alkynes.
-
Coordination of carbonyl groups with copper(I)-acetylide to form intermediate (B).
-
Oxidative addition of copper(I) to the ortho-C–Br bond, generating a copper(III)-acetylide species (C).
-
7-endo-dig cyclization via nucleophilic attack, followed by reductive elimination to yield the product .
Amine Functionalization
The aminoethyl group at the 6-position enables further reactivity:
-
Alkylation/Acylation : The primary amine can react with electrophiles (e.g., alkyl halides, acyl chlorides) to form amides or quaternary ammonium salts.
-
Metal-Catalyzed Coupling : The amine may participate in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce additional substituents .
Structural and Reactivity Features
-
Hydroxyl Groups : The 2,3-diol system can act as a bidentate ligand for metal coordination or participate in hydrogen bonding.
-
Aminoethyl Chain : The primary amine introduces sites for alkylation, amidation, or further functionalization via metal-catalyzed cross-coupling .
-
Naphthalene Core : The aromatic system may undergo electrophilic substitution, though steric hindrance from the aminoethyl group could direct reactivity to specific positions.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research has indicated that 6-(2-Aminoethyl)naphthalene-2,3-diol exhibits potential anticancer activity. A study demonstrated its effectiveness in inhibiting tumor growth in glioblastoma models. The compound was shown to disrupt metabolic pathways crucial for cancer cell survival, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
Another significant application is in neuroprotection. The compound has been studied for its ability to protect neuronal cells from oxidative stress. In vitro experiments revealed that it could reduce apoptosis in neuronal cell lines exposed to neurotoxic agents, suggesting potential therapeutic uses in neurodegenerative diseases.
Materials Science Applications
Polymer Chemistry
In materials science, 6-(2-Aminoethyl)naphthalene-2,3-diol has been utilized as a building block for synthesizing novel polymers. Its hydroxyl groups allow for easy functionalization and incorporation into polymer matrices. This application is particularly relevant in creating coatings with enhanced mechanical and chemical resistance.
Coating Compositions
Recent patents have highlighted the use of this compound in formulating advanced coating compositions. These coatings exhibit improved durability and resistance to environmental factors, making them suitable for automotive and industrial applications.
Analytical Chemistry Applications
Chromatographic Techniques
The compound has found utility in analytical chemistry, particularly in chromatographic methods. It serves as a standard or reference material in hydrophilic interaction liquid chromatography (HILIC) due to its unique interaction properties with various mobile phases. This application is critical for the analysis of complex biological samples where precise quantification is necessary.
Data Tables
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits tumor growth in glioblastoma models |
| Neuroprotection | Reduces apoptosis in neuronal cells under oxidative stress | |
| Materials Science | Polymer Synthesis | Enhances mechanical properties of polymer matrices |
| Coating Compositions | Improved durability and chemical resistance | |
| Analytical Chemistry | Chromatographic Standards | Effective reference material for HILIC analyses |
Case Studies
-
Anticancer Study on Glioblastoma
A recent study published in a peer-reviewed journal explored the effects of 6-(2-Aminoethyl)naphthalene-2,3-diol on glioblastoma cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent. -
Neuroprotective Mechanism Investigation
In another investigation focusing on neuroprotection, researchers treated neuronal cells with the compound and assessed oxidative stress markers. The findings revealed that pre-treatment with 6-(2-Aminoethyl)naphthalene-2,3-diol significantly lowered levels of reactive oxygen species (ROS), suggesting its protective role against neurotoxic damage.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)naphthalene-2,3-diol involves its interaction with molecular targets through its amino and diol functional groups. These groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzodioxane Derivatives
Naphthalene-2,3-diol is a precursor for benzodioxane-based inhibitors of FtsZ, a bacterial cell division protein. For example, compounds 4–7 (Scheme 2 in ) are synthesized by reacting naphthalene-2,3-diol with epibromohydrin, followed by mesylation and substitution with 2,6-difluoro-3-hydroxybenzamide. These derivatives exhibit potent antibacterial activity due to their rigid benzodioxane core and halogenated substituents .
- The aminoethyl group may reduce steric hindrance compared to bulkier benzodioxane derivatives, enhancing membrane permeability.
| Compound | Substituents | Biological Activity | Solubility |
|---|---|---|---|
| Benzodioxane derivative 4 | 2,6-Difluoro-3-hydroxybenzamide | FtsZ inhibition (IC₅₀: 0.5 µM) | Moderate (PEG-400) |
| 6-(2-Aminoethyl) derivative | 2-Aminoethyl at C6 | Not reported (theoretical) | High (aqueous) |
Phenothiazine Analogs
Naphthalene-2,3-diol is used to synthesize phenothiazine-based semiconductors. For instance, compound 56 () is synthesized by condensing naphthalene-2,3-diol with 2-aminobenzenethiol, yielding extended π-conjugated systems with absorption maxima at 450–500 nm .
- Key Differences: The aminoethyl group in 6-(2-Aminoethyl)naphthalene-2,3-diol introduces a basic amine, which could alter electron-donating properties and redox behavior compared to sulfur-containing phenothiazines. Phenothiazines exhibit high thermal stability (decomposition >300°C), whereas the aminoethyl derivative may have lower thermal stability due to the labile NH₂ group.
| Property | Phenothiazine 56 | 6-(2-Aminoethyl) derivative |
|---|---|---|
| Absorption λₘₐₓ | 480 nm | Not reported |
| Thermal Stability | >300°C | Estimated: 200–250°C |
| Application | Organic semiconductors | Potential drug delivery systems |
Cocrystals with Imidazole
Naphthalene-2,3-diol forms cocrystals with imidazole via O—H⋯O and N—H⋯O hydrogen bonds, creating 2D supramolecular frameworks (). These cocrystals exhibit melting points >200°C and crystallize in the monoclinic P2₁/c space group .
- Key Differences: The aminoethyl group in 6-(2-Aminoethyl)naphthalene-2,3-diol could disrupt hydrogen-bonding networks, reducing crystallinity but improving solubility. Cocrystals prioritize intermolecular interactions for stability, whereas the aminoethyl derivative may favor intramolecular interactions or covalent modifications.
Microporous Materials
Unsubstituted naphthalene-2,3-diol forms microporous adducts (e.g., 17 in ) with poor solubility due to extensive π-π stacking. These materials lack practical microporosity (surface area <50 m²/g) .
- Key Differences: The aminoethyl group in 6-(2-Aminoethyl)naphthalene-2,3-diol could mitigate π-π interactions, enhancing solubility and porosity for gas storage applications.
Biological Activity
6-(2-Aminoethyl)naphthalene-2,3-diol is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 6-(2-aminoethyl)naphthalene-2,3-diol typically involves the alkylation of naphthalene derivatives with 2-aminoethyl groups. The compound can be synthesized through various methods, including palladium-catalyzed reactions which promote regioselectivity in the functionalization of naphthalene rings .
Anti-Cancer Activity
6-(2-Aminoethyl)naphthalene-2,3-diol has been evaluated for its anti-cancer properties across various studies. The compound exhibits significant cytotoxic effects against several cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal adenocarcinoma.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (NSCLC) | 0.96 | |
| H1975 (NSCLC) | 0.79 | |
| CaCo-2 (Colorectal) | 13.95 | |
| HTB-140 (Melanoma) | 15.74 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells. For instance, treatment with 6-(2-aminoethyl)naphthalene-2,3-diol resulted in increased levels of cleaved poly (ADP-ribose) polymerase (PARP) and caspases, indicating activation of apoptotic pathways .
Research suggests that the compound may exert its effects through the inhibition of key signaling pathways involved in cell survival and proliferation. In particular, it has been shown to downregulate Akt signaling, which is crucial for cellular growth and survival . This downregulation leads to increased oxidative stress within the cells, further promoting apoptosis.
Case Studies
Case Study 1: Mechanistic Insights
In a study investigating the effects of various derivatives of naphthalene on NSCLC cells, it was found that modifications at the 6-position significantly enhanced anti-proliferative activity. Compounds similar to 6-(2-aminoethyl)naphthalene-2,3-diol demonstrated IC50 values comparable to or better than standard treatments .
Case Study 2: Comparative Efficacy
Another study compared the efficacy of bis(2-aminoethyl)amine derivatives against a panel of cancer cell lines. The findings indicated that derivatives with naphthalene scaffolds exhibited superior cytotoxicity compared to other structural analogs, highlighting the importance of structural features in determining biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(2-Aminoethyl)naphthalene-2,3-diol, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Start with naphthalene-2,3-diol derivatives (e.g., 2,3-diaminonaphthalene) as precursors. Use propargyl bromide in DMF with K₂CO₃ as a base for nucleophilic substitution reactions, followed by amine-functionalization steps .
- Step 2 : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify via ethyl acetate extraction and sodium sulfate drying .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and reaction time (2–6 hours) to improve yields. Catalytic amounts of KI may enhance alkylation efficiency.
- Data Table :
| Precursor | Solvent | Base | Reaction Time | Yield (%) |
|---|---|---|---|---|
| 2,3-diaminonaphthalene | DMF | K₂CO₃ | 2 h | 65–70 |
| 2,3-dihydroxynaphthalene | THF | NaH | 6 h | 50–55 |
Q. Which spectroscopic techniques are critical for characterizing 6-(2-Aminoethyl)naphthalene-2,3-diol?
- Structural Confirmation :
- FTIR : Identify hydroxyl (-OH, ~3200–3400 cm⁻¹), amine (-NH₂, ~3300 cm⁻¹), and aromatic C=C (1600 cm⁻¹) stretches .
- UV/Vis : Detect π→π* transitions in aromatic systems (λmax ~270–300 nm) and charge-transfer interactions with amines .
- NMR : Use -NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and ethylamine side chains (δ 2.8–3.2 ppm) .
Q. What are the primary biological applications of 6-(2-Aminoethyl)naphthalene-2,3-diol in life sciences?
- Applications :
- Acts as a ligand for metalloproteins, mimicking heme structures in electron-transfer studies .
- Used to synthesize fluorescent probes (e.g., isoindole derivatives) for primary amine detection via reaction with dicarboxaldehyde derivatives .
- Serves as a precursor for hydrophilic polymers in drug delivery systems .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 6-(2-Aminoethyl)naphthalene-2,3-diol in complex reaction environments?
- Approach :
- Perform DFT calculations to map electron density distributions, identifying nucleophilic/electrophilic sites.
- Compare predicted reaction pathways (e.g., alkylation vs. acylation) with experimental outcomes using Gaussian or ORCA software.
Q. What experimental strategies resolve contradictions between in vitro and in vivo toxicity data for this compound?
- Risk of Bias Mitigation :
- Follow ATSDR guidelines: Ensure randomized dosing, concealed allocation, and comprehensive outcome reporting in animal studies .
- Use in vitro hepatocyte assays to validate in vivo hepatic toxicity findings (e.g., ALT/AST elevation) .
- Data Integration : Cross-reference results with ToxCast/TSCATS databases to identify confounding factors (e.g., metabolic activation differences) .
Q. How does crystallographic analysis using SHELX software elucidate intermolecular interactions in 6-(2-Aminoethyl)naphthalene-2,3-diol?
- Procedure :
- Refine X-ray diffraction data with SHELXL (e.g., space group Pbca, Z=8) to model hydrogen bonding (O-H⋯N, 2.8–3.0 Å) and π-π stacking (3.5 Å) .
- Validate thermal displacement parameters (Ueq) to distinguish static disorder from dynamic motion .
Methodological Considerations
- Toxicology Study Design : Adopt tiered testing per ATSDR frameworks:
- Tier 1 : Acute exposure assays (OECD 423) in rodents.
- Tier 2 : Chronic studies with biomarker monitoring (e.g., urinary naphthol metabolites) .
- Environmental Fate Analysis : Use EPA EPI Suite to predict biodegradation half-lives and soil adsorption coefficients (Koc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
